![molecular formula C24H25N3O3S B6567572 3-(3-methoxypropyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021256-55-2](/img/structure/B6567572.png)
3-(3-methoxypropyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methoxypropyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.16166284 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of quinazolinone derivatives , which are known for their diverse biological activities. The structural formula can be represented as follows:
- Chemical Formula : C₁₈H₃₁N₃O₂S
- Molecular Weight : 345.54 g/mol
Structural Features
- Quinazolinone Core : The core structure is known for its pharmacological properties.
- Oxazole Ring : The presence of the oxazole ring contributes to its biological activity.
- Methoxy and Propyl Substituents : These groups may enhance solubility and bioavailability.
Antitumor Activity
Research indicates that quinazolinone derivatives exhibit significant antitumor effects. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
A549 (Lung Cancer) | 15.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies show effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to cell death.
- Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, crucial for cell survival and proliferation.
Study 1: Antitumor Efficacy in vivo
A recent study evaluated the antitumor efficacy of the compound in a xenograft mouse model using human breast cancer cells. The results demonstrated a significant reduction in tumor volume compared to the control group, suggesting potent antitumor activity.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound showed synergistic effects when combined with standard antibiotics, indicating its potential as an adjuvant therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : The quinazolinone core can be synthesized via condensation of anthranilamide derivatives with aldehydes/ketones. A catalytic system using graphene oxide nanosheets in aqueous media enables mild conditions (70–80°C, 6–8 hours) with yields up to 85% . For the thioether linkage, nucleophilic substitution between a preformed oxazole-thiol intermediate and a halogenated quinazolinone derivative is recommended (e.g., DMF solvent, K₂CO₃ base, 12-hour reflux) . Key parameters affecting yield include solvent polarity, catalyst loading, and temperature control.
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxypropyl and oxazole-methyl groups) .
- HPLC-MS : Purity assessment (>95%) and molecular ion verification .
- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between the oxazole and quinazolinone moieties, which impacts biological activity .
Q. What in vitro models are suitable for initial biological activity screening?
- Methodology :
- Enzyme inhibition assays : Target kinases (e.g., EGFR or VEGFR) due to the quinazolinone scaffold’s known affinity .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
- Binding studies : Surface plasmon resonance (SPR) to quantify interactions with recombinant proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodology :
- Substituent modification : Vary the oxazole’s 2-methylphenyl group (e.g., electron-withdrawing substituents for enhanced target binding) .
- Thioether linker replacement : Test sulfoxide/sulfone analogs to modulate solubility and bioavailability .
- SAR Table :
Modification Site | Example Substituent | Observed Activity Change |
---|---|---|
Oxazole-5-methyl | Ethyl | Reduced potency |
Quinazolinone-3 | Longer alkyl chains | Improved logP |
Methoxypropyl | Cyclopropylmethoxy | Increased selectivity |
Q. What computational strategies predict target interactions and binding modes?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1M17) .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding entropy/enthalpy trade-offs .
- Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., quinazolinone C=O) and hydrophobic regions .
Q. How can contradictory biological data across studies be resolved?
- Methodology :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., gefitinib for EGFR) .
- Dose-response validation : Test overlapping concentration ranges (1 nM–100 µM) to rule out false negatives .
- Orthogonal assays : Confirm apoptosis via flow cytometry (Annexin V) alongside cytotoxicity assays .
Q. Methodological Considerations for Experimental Design
- Synthetic Reproducibility : Document catalyst batch (e.g., graphene oxide lot) and solvent dryness, as trace water can quench reactive intermediates .
- Biological Replicates : Use ≥3 independent experiments with statistical rigor (e.g., ANOVA with post-hoc Tukey test) .
- Data Transparency : Report negative results (e.g., lack of activity in specific models) to avoid publication bias .
Properties
IUPAC Name |
3-(3-methoxypropyl)-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-16-9-4-5-10-18(16)22-25-21(17(2)30-22)15-31-24-26-20-12-7-6-11-19(20)23(28)27(24)13-8-14-29-3/h4-7,9-12H,8,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISKINPONRQWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.